molecular formula C10H14OS B8590321 5-Pentylthiophene-2-carbaldehyde

5-Pentylthiophene-2-carbaldehyde

Cat. No. B8590321
M. Wt: 182.28 g/mol
InChI Key: DJPZSWWFHOAEGS-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

The compound was synthesized as in Example 3.1 using 5-bromothiophene-2-carbaldehyde (250 mg, 1.31 mmol) in place of 5-bromo-2-formylfuran and pentylboronic acid (250 mg, 2.16 mmol) in place of hexylboronic acid to give 5-pentylthiophene-2-carbaldehyde (161 mg, 67%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9](B(O)O)[CH2:10][CH2:11][CH2:12][CH3:13]>>[CH2:9]([C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1)[CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
250 mg
Type
reactant
Smiles
C(CCCC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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